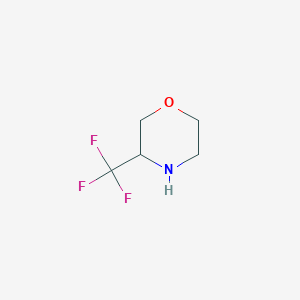

3-(トリフルオロメチル)モルホリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.

BenchChem offers high-quality 3-(Trifluoromethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- トリフルオロメチル基を含むフッ素原子の組み込みは、創薬において極めて重要です。 トリフルオロメチル含有化合物は、多様な薬理活性を示します 。研究者は、様々な疾患や障害に対する潜在的な薬剤候補として、3-(トリフルオロメチル)モルホリン誘導体を調査してきました。

- 研究者は、エレクトロルミネッセンスデバイスで使用するための3-(トリフルオロメチル)モルホリン系化合物の合成を調査してきました。 これらの材料は、有機発光ダイオード(OLED)やその他のオプトエレクトロニクス用途に有望な特性を示します 。

- モルホリン系リガンドは、触媒において重要な役割を果たします。 研究者は、効率的かつ選択的な反応を可能にする遷移金属錯体用のリガンドとして、3-(トリフルオロメチル)モルホリン誘導体を調査してきました 。

医薬品化学および創薬

エレクトロルミネッセンス材料

触媒用リガンド

作用機序

Target of Action

Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . More research is needed to identify the specific targets of 3-(Trifluoromethyl)morpholine.

Mode of Action

It’s known that morpholine derivatives can act as irreversible tyrosine-kinase inhibitors with activity against her-2, egfr, and erbb-4

Biochemical Pathways

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by 3-(Trifluoromethyl)morpholine and their downstream effects.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein

Result of Action

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may have multiple molecular and cellular effects

Action Environment

The success of suzuki–miyaura (sm) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent

生化学分析

Biochemical Properties

It is known that the trifluoromethyl group in the molecule can act as an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Cellular Effects

Morpholine derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties

Molecular Mechanism

It is known that the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of a compound can vary with different dosages, and high doses can potentially lead to toxic or adverse effects

Metabolic Pathways

It is known that morpholine degradation is completed primarily by the Mycobacterium genus

Transport and Distribution

It is known that the transport and distribution of a compound can significantly impact its localization or accumulation

Subcellular Localization

It is known that the subcellular localization of a compound can significantly impact its activity or function

特性

IUPAC Name |

3-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)

![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)

![2-[1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2472809.png)

![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![N-(3-fluoro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2472816.png)